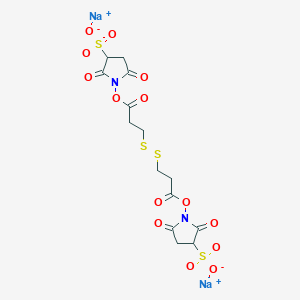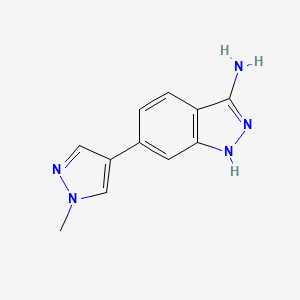
Perylene 3,4-dicarboxylic mono anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perylene 3,4-dicarboxylic mono anhydride: is an organic compound that appears as pale yellow to light orange crystals. It is highly stable and does not easily decompose at room temperature. The compound contains aromatic ring structures, which impart certain optical and electrical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perylene 3,4-dicarboxylic mono anhydride is typically synthesized through the functionalization of perylene dianhydride. One common method involves the hydrolysis of perylene-3,4-dicarboximides using potassium hydroxide in tert-butyl alcohol . Another approach is the condensation of perylene dianhydride with primary amines to form the corresponding imides, which are then hydrolyzed to yield the anhydride .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized organic synthesis techniques. The process typically starts with perylene-3,4:9,10-tetracarboxylic dianhydride, which undergoes functionalization reactions to produce the desired mono anhydride .
Análisis De Reacciones Químicas
Types of Reactions: Perylene 3,4-dicarboxylic mono anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene diimides.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Perylene diimides.
Reduction: Perylene diacid.
Substitution: Various substituted perylene derivatives.
Aplicaciones Científicas De Investigación
Perylene 3,4-dicarboxylic mono anhydride is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism by which perylene 3,4-dicarboxylic mono anhydride exerts its effects involves its interaction with molecular targets through its aromatic ring structures. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The pathways involved often include electron transfer and energy transfer processes .
Comparación Con Compuestos Similares
- Perylene-3,4:9,10-tetracarboxylic dianhydride
- Perylene diimides
- Perylene diacid
Comparison: Perylene 3,4-dicarboxylic mono anhydride is unique due to its specific functionalization, which imparts distinct optical and electrical properties. Compared to perylene-3,4:9,10-tetracarboxylic dianhydride, it has a more targeted application in the synthesis of dyes and pigments. Perylene diimides, on the other hand, are highly fluorescent and photostable, making them suitable for use in imaging and electronic devices .
Propiedades
IUPAC Name |
16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),8,10,12,18(22),19-nonaene-15,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-3,5-10,17H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSADPQLVSYQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C=CC4C5=C(C=CC(=C35)C6=CC=CC1=C26)C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S)-3-(4-methylpiperazin-4-ium-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027446.png)





![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8027492.png)


